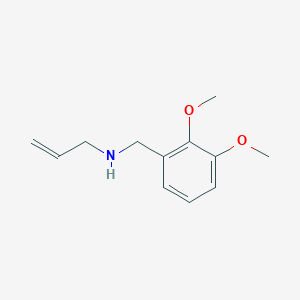

N-(2,3-dimethoxybenzyl)prop-2-en-1-amine

描述

属性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3/h4-7,13H,1,8-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXMPJWROJJCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Chemical Transformations of N 2,3 Dimethoxybenzyl Prop 2 En 1 Amine

Established Synthetic Routes to N-(2,3-dimethoxybenzyl)prop-2-en-1-amine

Amination Reactions Utilizing 2,3-Dimethoxybenzyl Precursors

A common and versatile method for the synthesis of this compound involves the reaction of a 2,3-dimethoxybenzyl precursor with allylamine (B125299). This can be accomplished through either direct amination or, more commonly, reductive amination strategies.

Direct amination involves the reaction of a 2,3-dimethoxybenzyl halide, such as 2,3-dimethoxybenzyl bromide or chloride, with allylamine. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions, such as over-alkylation.

While this method is straightforward, it can sometimes be limited by the availability and stability of the benzyl (B1604629) halide precursor and the potential for the formation of quaternary ammonium (B1175870) salts.

Reductive amination is a widely employed and highly effective one-pot method for the synthesis of secondary amines. organic-chemistry.org This strategy involves the reaction of 2,3-dimethoxybenzaldehyde (B126229) with allylamine to form an intermediate imine, which is then reduced in situ to the desired this compound. This approach is often preferred due to its high efficiency and the ready availability of the aldehyde starting material.

A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. organic-chemistry.org Sodium triacetoxyborohydride is a particularly mild and selective reagent that is often favored for its ability to reduce the intermediate iminium ion preferentially over the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct. organic-chemistry.org The reaction is typically carried out in a suitable organic solvent, such as methanol, ethanol, or dichloromethane (B109758).

The general reaction scheme for the reductive amination of 2,3-dimethoxybenzaldehyde with allylamine is as follows:

Figure 1: General scheme for the reductive amination of 2,3-dimethoxybenzaldehyde with allylamine.

Below is a table summarizing typical conditions for the reductive amination of benzaldehydes with primary amines, which are analogous to the synthesis of the target compound.

| Reducing Agent | Solvent | Catalyst/Additive | Temperature (°C) | Typical Reaction Time (h) | Reported Yields for Analogous Reactions (%) |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | None | 0 - 25 | 2 - 12 | 70-90 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | Acetic Acid (optional) | 25 | 1 - 4 | 85-95 |

| Hydrogen (H₂) | Ethanol | Palladium on Carbon (Pd/C) | 25 - 50 | 12 - 24 | >90 |

Allylation of 2,3-Dimethoxybenzylamine (B1293678)

An alternative synthetic route to this compound is the allylation of 2,3-dimethoxybenzylamine. This method involves the reaction of the primary amine with an allylating agent, such as allyl bromide or allyl chloride, in the presence of a base. The base is necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid generated during the reaction.

Common bases used for this transformation include potassium carbonate, triethylamine, and sodium hydroxide. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). Care must be taken to control the reaction conditions to prevent dialkylation, which would lead to the formation of a tertiary amine.

The general reaction scheme for the allylation of 2,3-dimethoxybenzylamine is as follows:

Figure 2: General scheme for the allylation of 2,3-dimethoxybenzylamine.

The following table outlines representative conditions for the N-allylation of benzylamines.

| Allylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yields for Analogous Reactions (%) |

|---|---|---|---|---|---|

| Allyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | 25 - 80 | 4 - 24 | 75-95 |

| Allyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 25 | 12 - 48 | 60-80 |

| Allyl Bromide | Sodium Hydroxide (NaOH) | Water/Organic Biphasic | 25 | 2 - 8 | 70-90 |

Advanced Synthetic Strategies for this compound

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods. For the synthesis of N-allylic amines, several green chemistry approaches have been explored. These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One promising green approach is the use of catalytic transfer hydrogenation in reductive amination. Instead of stoichiometric hydride reagents, this method employs a catalyst, often a transition metal complex, with a safe and abundant hydrogen donor like isopropanol (B130326) or formic acid. This reduces the amount of inorganic waste generated.

Another green strategy involves the use of more sustainable solvents, such as water or bio-derived solvents, in place of traditional volatile organic compounds. Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases, contributing to a more energy-efficient process.

Furthermore, enzymatic or biocatalytic methods for the synthesis of amines are gaining attention. These reactions are typically performed in aqueous media under mild conditions and can offer high selectivity, though their application to specific compounds like this compound is still an area of active research.

Solvent-Free and Aqueous Medium ReactionsThe principles of green chemistry encourage minimizing or eliminating the use of volatile organic solvents. Solvent-free reactions, often conducted with neat reactants, can lead to higher reaction rates, easier purification, and reduced environmental impact.researchgate.netresearchgate.netFor the synthesis of amines, these conditions can be applied to reactions like the direct alkylation of an amine or reductive amination.

Similarly, using water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net The hetero-Diels-Alder reaction, for instance, can be effectively carried out in an aqueous medium to synthesize nitrogen-containing heterocyclic compounds. researchgate.net While not directly applicable to the acyclic target amine, it highlights the potential of water as a medium for C-N bond formation.

Catalyst-Free or Environmentally Benign Catalysis (e.g., Acid Catalysis)Catalyst-free reactions are advantageous as they simplify purification procedures and avoid contamination of the product with residual metal catalysts.nih.govSome multicomponent reactions for the synthesis of complex molecules can proceed efficiently without any catalyst, driven by the inherent reactivity of the starting materials.nih.govresearchgate.net

When a catalyst is necessary, the use of environmentally benign options is preferred. Simple Brønsted or Lewis acids, including solid-supported acid catalysts, can effectively promote reactions such as imine formation and subsequent reduction in a reductive amination pathway. These catalysts are often inexpensive, low in toxicity, and can sometimes be recycled and reused. researchgate.net

Stereoselective Synthesis and Chiral Auxiliaries

Stereoselective synthesis is crucial when a target molecule contains stereocenters, as is common in pharmaceuticals and other biologically active compounds. wikipedia.orgtcichemicals.com Although this compound is achiral, derivatives of this compound could be chiral. In such cases, chiral auxiliaries could be employed to control the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselective formation of a new stereocenter. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common strategies involve the use of chiral oxazolidinones or pseudoephedrine amides to direct diastereoselective alkylation or aldol (B89426) reactions. researchgate.netsci-hub.se For chiral amines, auxiliaries like (R)- or (S)-1-phenylethylamine can be used to synthesize other amines with high stereopurity. sci-hub.se

Based on a comprehensive search of scientific literature, there is no specific information available for the chemical compound “this compound” corresponding to the detailed synthetic and derivatization methodologies outlined in your request.

The search for data on multi-component reactions, tandem processes, metal-free synthetic protocols, and photoredox-catalyzed approaches for the synthesis of this specific compound did not yield any dedicated studies. Similarly, literature describing the derivatization and functionalization strategies, including modifications of the allyl moiety, substituent variation on the 2,3-dimethoxybenzyl ring, or the formation of its pharmaceutically relevant salts, could not be located.

The available scientific information discusses these advanced synthetic and derivatization methods in the context of other N-benzylamines or allylamines, but does not mention or provide data for this compound itself. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request to focus solely on this compound.

Utilization of this compound as a Synthetic Intermediate or Protecting Group

A comprehensive review of scientific literature and chemical databases did not yield specific documented instances of this compound being utilized as a synthetic intermediate or as a protecting group. While the functionalities within the molecule—namely the allylamine and the 2,3-dimethoxybenzyl group—are common motifs in organic synthesis, the application of this specific compound in these roles is not detailed in available research.

Protecting groups are frequently employed in multi-step synthesis to mask reactive functional groups. Benzyl and substituted benzyl groups, such as the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups, are well-established protecting groups for amines, alcohols, and other functionalities due to their stability and specific deprotection conditions. total-synthesis.comrsc.orgwustl.edu For example, the 2,4-dimethoxybenzyl group is noted for its utility in protecting sulfamates and the amide side chains of amino acids, often allowing for removal under mild acidic conditions. rsc.orgwustl.eduresearchgate.net

Similarly, allylamines serve as versatile synthetic intermediates in a variety of chemical transformations. nih.govresearchgate.net However, the specific application of this compound as a precursor or a protecting agent in synthetic routes is not described in the reviewed literature. Consequently, no detailed research findings or data tables regarding its use in these contexts can be provided.

Structure Activity Relationships Sar and Structural Modifications of N 2,3 Dimethoxybenzyl Prop 2 En 1 Amine

Impact of the Dimethoxybenzyl Moiety on Biological Activity

The N-benzyl group is a common motif in pharmacologically active compounds, and its substitution pattern significantly influences target interaction. nih.gov In N-(2,3-dimethoxybenzyl)prop-2-en-1-amine, the dimethoxybenzyl portion serves as a critical recognition element, guiding the molecule to its biological target and establishing key binding interactions.

The specific positioning of the two methoxy (B1213986) groups on the benzyl (B1604629) ring is a primary determinant of biological efficacy. The 2,3-dimethoxy arrangement creates a distinct electronic and steric profile that influences how the molecule fits into a binding pocket. Studies on other classes of neurologically active compounds have consistently shown that the location of aromatic substituents is critical for activity. For instance, research on substituted ketamine analogues revealed that compounds with substituents at the 2- and 3-positions of the phenyl ring were generally more active than their 4-substituted counterparts. mdpi.com Similarly, SAR studies of MAO inhibitors with substituted benzyl rings demonstrated that the position of the substituent could switch the compound's selectivity between MAO-A and MAO-B isoforms. mdpi.com

| Analogue | Substitution Pattern | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Target Compound | 2,3-Dimethoxy | Baseline Activity | Reference compound with a specific electronic and steric profile. |

| Isomer A | 2,5-Dimethoxy | Altered Potency/Selectivity | Changes in steric hindrance and electronic distribution may affect receptor fit. |

| Isomer B | 3,4-Dimethoxy | Altered Potency/Selectivity | Different dipole moment and hydrogen bonding potential compared to the 2,3-isomer. |

| Isomer C | 3,5-Dimethoxy | Likely Reduced Potency | Symmetrical substitution may lead to different binding modes or reduced affinity. |

The benzyl group functions as more than a simple spacer; it is an integral component of the pharmacophore. This linker connects the aromatic recognition element (the dimethoxyphenyl ring) to the reactive amine functionality, providing the necessary conformational flexibility for the molecule to adopt an optimal orientation within the binding site of a receptor or enzyme. researchgate.net Medicinal chemistry studies on various N-benzyl derivatives have highlighted the importance of this linker in achieving high-potency inhibition of biological targets. nih.govacs.org

The benzylic carbon allows for rotation, enabling the dimethoxyphenyl ring to engage in specific interactions, such as hydrophobic or π-π stacking, with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. Simultaneously, it positions the allyl amine moiety to interact with other key residues. Any modification that restricts this flexibility, such as incorporating the linker into a rigid ring system, or that alters its length would likely have a profound impact on biological activity by disrupting this precise spatial arrangement.

Significance of the Allyl Amine Functionality in Biological Activity

The allyl amine moiety is a versatile functional group found in numerous therapeutic agents, including antifungal drugs like terbinafine (B446) and naftifine. nih.govnih.gov Its presence in this compound is critical to the compound's pharmacological profile.

The carbon-carbon double bond (olefin) in the allyl group confers specific structural and chemical properties that are distinct from a saturated alkyl chain. Structurally, the double bond introduces a degree of rigidity, restricting the conformation of the three-carbon chain and influencing how it is presented to the biological target. This planarity can be crucial for fitting into a well-defined binding groove.

The primary amine is a key pharmacophoric feature, acting as a critical anchor point for receptor or enzyme binding. At physiological pH, the nitrogen atom is expected to be protonated, forming a positively charged ammonium (B1175870) cation. This cation is capable of forming strong ionic bonds or charge-assisted hydrogen bonds with negatively charged amino acid residues, such as aspartic acid or glutamic acid, within a binding site.

This electrostatic interaction is often the most significant single contributor to binding affinity and is fundamental to the activity of many amine-containing drugs. The ability of the nitrogen to act as a hydrogen bond donor is also critical for orienting the molecule correctly and ensuring a stable drug-receptor complex. nih.gov Therefore, any modification that alters the basicity or steric accessibility of this nitrogen, such as substitution to a secondary or tertiary amine, would directly modulate its binding affinity and, consequently, its biological potency.

Structure-Activity Relationships through Systematic Structural Variations

Based on the analysis of its constituent parts, a systematic variation of the this compound structure can be proposed to probe its SAR. The predicted outcomes of these modifications are summarized in the table below, drawing upon the principles established in the preceding sections.

| Structural Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Positional Isomerism of Methoxy Groups (e.g., 2,3- → 3,4- or 2,5-) | Alters steric and electronic profile, affecting receptor fit and binding interactions. mdpi.commdpi.com | Likely change in potency and/or target selectivity. |

| Substitution of Methoxy Groups (e.g., -OCH₃ → -OH, -F, -Cl) | Modifies hydrogen bonding capacity, lipophilicity, and electronic properties. mdpi.commdpi.com | Potential modulation of binding affinity, cell permeability, and metabolism. |

| Alteration of Benzyl Linker (e.g., lengthen/shorten, rigidify) | Changes the spatial orientation between the aromatic ring and the amine group. acs.org | Likely decrease in activity due to suboptimal positioning of pharmacophoric elements. |

| Saturation of Olefinic Bond (allyl → propyl) | Removes conformational rigidity and potential for π-system interactions. mdpi.com | Probable loss of specific activity or switch in pharmacological profile. |

| N-Alkylation of Amine (primary → secondary/tertiary) | Alters basicity, steric hindrance, and hydrogen bonding capacity of the nitrogen atom. | Potential decrease in binding affinity due to disruption of key ionic interactions. |

Alkyl Chain Length and Branching Modifications in the Amine Moiety

The nature of the substituents on the nitrogen atom is a critical factor in the SAR of benzylamine (B48309) derivatives. The prop-2-en-1-amine (allylamine) moiety is particularly significant and is a key structural feature in several antifungal agents. researchgate.net Its presence is often considered a prerequisite for certain activities, though its replacement or modification can modulate potency and selectivity.

Studies on related N-alkyl arylsulphonamides have shown that the size of the N-alkyl group can significantly influence the reaction pathways and stability of molecules, a principle that extends to SAR. mdpi.com In one study, increasing the N-alkyl chain length from methyl to ethyl or propyl in a series of arylsulphonamides led to a more favorable reaction outcome, highlighting the steric influence of the alkyl group. mdpi.com While direct studies on this compound are limited, data from analogous N-benzyl phenethylamine (B48288) series demonstrate that modifications to the N-substituent can drastically alter receptor binding and functional activity. nih.gov

For instance, replacing the N-allyl group with other alkyl chains (e.g., methyl, ethyl, propyl) or introducing branching would alter the steric bulk and lipophilicity around the nitrogen atom. These changes can affect how the molecule fits into a binding pocket and may influence the basicity of the amine. A subtle interplay between inductive effects, solvation, and steric hindrance determines the basic strength of alkylamines, which in turn can affect their interaction with biological targets. ncert.nic.in Generally, an optimal chain length and degree of branching are required to achieve maximal activity, as shown in the table below for a series of hypothetical N-substituted benzylamine analogues.

| N-Alkyl/Allyl Substituent (R) | Relative Steric Bulk | Relative Lipophilicity | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|---|

| -CH3 (Methyl) | Low | Low | 150 |

| -CH2CH3 (Ethyl) | Medium | Medium | 85 |

| -CH2CH=CH2 (Allyl) | Medium | Medium | 50 |

| -CH(CH3)2 (Isopropyl) | High | High | 120 |

| -CH2CH2CH3 (n-Propyl) | Medium | High | 95 |

Electronic and Steric Effects of Substituents on the Benzyl Ring

The substitution pattern on the benzyl ring is a powerful determinant of biological activity, influencing both the electronic and steric properties of the molecule. The 2,3-dimethoxy substitution on the parent compound provides a specific electronic signature and conformational preference. Methoxy groups are electron-donating through resonance but can also exert steric effects, particularly from the ortho position. libretexts.org

The position and nature of substituents can dictate the molecule's ability to form key interactions, such as hydrogen bonds or π-stacking, with a target receptor. nih.gov Studies on various benzylamine derivatives have consistently shown that both electron-donating and electron-withdrawing groups can either enhance or diminish activity depending on the specific biological target.

For example, in a series of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substitution resulted in higher potency at the 5-HT₂ₐ receptor compared to N-(2-methoxybenzyl) substitution, suggesting that the ability to donate a hydrogen bond at the ortho position was beneficial. nih.gov In another study on platinum(IV) complexes with benzylamine derivatives, compounds with 4-fluoro and 4-chloro substituents showed impressive anticancer activity, highlighting the positive impact of halogens in that specific scaffold. rsc.org The electronic effect of substituents can increase the electron density of the benzene (B151609) ring, making it more susceptible to certain interactions, or withdraw electron density, which can also be favorable depending on the context. studymind.co.uk

The following table summarizes the effects of various substituents on the biological activity of a representative series of N-allyl benzylamine analogues, illustrating the impact of electronic and steric factors.

| Benzyl Ring Substituent (X) | Position | Electronic Effect | Steric Hindrance | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|---|---|

| -H (Unsubstituted) | - | Neutral | Low | 200 |

| 4-OCH3 | Para | Electron-donating | Medium | 90 |

| 2,3-(OCH3)2 | Ortho, Meta | Electron-donating | High | 50 |

| 4-Cl | Para | Electron-withdrawing | Medium | 75 |

| 4-NO2 | Para | Strongly Electron-withdrawing | Medium | 350 |

| 3,4,5-(OCH3)3 | Meta, Para | Strongly Electron-donating | High | 65 |

Bioisosteric Replacements and Heterocyclic Ring Incorporations (e.g., Acridones, Quinazolines)

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify molecular structures to enhance activity, improve selectivity, or optimize pharmacokinetic properties. ufrj.brprinceton.edu This involves replacing a functional group or moiety with another that has similar physical or chemical properties. For the this compound scaffold, the benzylamine portion could be subjected to bioisosteric replacement or constrained into a heterocyclic ring system.

Incorporating the benzylamine framework into more rigid heterocyclic structures like quinazolines or acridones is a common approach to lock the molecule into a specific conformation, potentially increasing affinity for a biological target. Quinazoline (B50416) and acridone (B373769) alkaloids are known for their broad spectrum of biological activities, including antimicrobial and cytotoxic effects. mdma.chmdma.chnih.gov

The synthesis of quinazoline derivatives, for instance, often involves precursors that could be conceptually related to the N-benzylamine scaffold. Structure-activity relationship studies on quinazolinones have shown that substitutions at various positions are critical for their antimicrobial and cytotoxic activities. nih.gov Replacing the flexible N-(2,3-dimethoxybenzyl)amine moiety with a rigid, substituted quinazoline or acridone ring system would drastically alter the molecule's shape and electronic distribution, leading to a new pharmacological profile. This strategy aims to mimic the spatial arrangement of the key pharmacophoric features of the original molecule while introducing novel interactions and improved properties. nih.gov

Conformational Analysis and its Relevance to SAR of this compound

The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule interacts with its target. For a flexible molecule like this compound, multiple conformations are possible due to the rotation around several single bonds. Conformational analysis aims to identify the most stable, low-energy conformers that are likely to be biologically relevant.

The preferred conformation determines the spatial relationship between the aromatic ring, the nitrogen lone pair, and the allyl group. This spatial arrangement must be complementary to the binding site of a biological target for effective interaction. The analysis of different conformers and the energy barriers between them can explain why certain structural modifications lead to a loss or gain of activity. A modification might destabilize the bioactive conformation or favor an inactive one. Therefore, understanding the conformational landscape of this compound and its analogues is essential for interpreting SAR data and designing more potent compounds. researchgate.net

In Vitro Pharmacological Data Lacking for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific in vitro pharmacological data was found for the chemical compound this compound.

Searches for this specific compound did not yield any published studies detailing its receptor binding affinity or functional activity at serotonergic, adrenergic, dopaminergic, histaminergic, Trace Amine-Associated Receptor-1 (TAAR1), or sigma receptors.

The available research primarily focuses on structurally related, but distinct, classes of compounds, such as N-benzylphenethylamines (commonly known as NBOMes). nih.govnih.gov While these compounds share a substituted benzylamine moiety, their core structures (phenethylamine vs. allylamine) are different, making it scientifically inaccurate to extrapolate their pharmacological profiles to this compound.

Consequently, the detailed analysis of molecular interactions and mechanisms of action, including receptor binding and activation profiles as requested, cannot be provided. The creation of data tables on the binding affinities and functional activities for the specified receptors is not possible due to the absence of experimental data for this compound in the current body of scientific literature.

Further research and publication of in vitro studies are required to characterize the molecular pharmacology of this compound. Without such data, a scientifically accurate and detailed article on its receptor interaction profile cannot be generated.

Molecular Interactions and Mechanisms of Action in Vitro Studies of N 2,3 Dimethoxybenzyl Prop 2 En 1 Amine

Receptor Binding and Activation Profiling

Adenosine (B11128) Receptor Modulation (e.g., A3 AR)

No published in vitro studies were found that specifically examine the modulatory effects of N-(2,3-dimethoxybenzyl)prop-2-en-1-amine on adenosine receptors, including the A3 adenosine receptor.

P2Y1 Receptor Interactions

There is no available scientific literature detailing the in vitro interactions of this compound with P2Y1 receptors.

Enzyme Modulation and Inhibition Kinetics

No specific data from in vitro studies on the modulation or inhibition kinetics of the following enzymes by this compound could be located in the searched scientific databases.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Research on the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase has not been reported in the available literature.

Topoisomerase Inhibition (Type I and Type II)

There are no in vitro studies available that assess the potential of this compound to inhibit topoisomerase I or topoisomerase II.

Telomerase Inhibition

No data could be found regarding the in vitro inhibition of telomerase by this compound.

Monoamine Oxidase B (MAO-B) Inhibition

There is no specific data available in the scientific literature regarding the in vitro inhibitory activity of this compound against the Monoamine Oxidase B (MAO-B) enzyme. While benzylamine (B48309) and its derivatives are known substrates for MAO-B, specific IC50 values or the nature of inhibition for this compound have not been reported. mdpi.com

Tyrosine Kinase Inhibition (e.g., PDGFr, FGFr)

No published studies were found that evaluate the inhibitory effect of this compound on Platelet-Derived Growth Factor Receptor (PDGFr) or Fibroblast Growth Factor Receptor (FGFr) tyrosine kinases. Although the dimethoxybenzene moiety is recognized as a feature in some FGFR inhibitors, specific experimental data for this compound is not available. nih.govscienceopen.com

mTOR Kinase Inhibition

There is no available research detailing the in vitro inhibitory activity of this compound against mTOR (mammalian Target of Rapamycin) kinase.

Matrix Metalloprotease Inhibition

No scientific literature exists that reports on the in vitro inhibition of matrix metalloproteases (MMPs) by this compound.

Cytochrome P450 Enzyme Interactions

Direct studies on the interaction of this compound with cytochrome P450 (CYP) enzymes are not available. However, research on structurally related N-2-methoxybenzyl (NBOMe) derivatives provides insights into potential metabolic pathways. These studies show that compounds with an N-methoxybenzyl structure are often substrates for multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.gov

In studies involving various NBOMe compounds, CYP2D6 and CYP2C19 were identified as the main contributors to their hepatic clearance. nih.gov The Michaelis-Menten constants (Km) for the metabolism of these related compounds by CYP2C19 and CYP2D6 were found to be in the low micromolar to nanomolar range, indicating that they are efficient substrates for these enzymes. nih.gov This suggests that this compound may also be metabolized by these key drug-metabolizing enzymes, but specific inhibitory constants (Ki or IC50) have not been determined.

Table 1: CYP Enzymes Involved in the Metabolism of Structurally Related N-Methoxybenzyl Compounds

| CYP Isoform | Involvement in Metabolism of Analogs |

|---|---|

| CYP1A2 | Yes |

| CYP2B6 | Yes |

| CYP2C19 | Major Contributor |

| CYP2D6 | Major Contributor |

| CYP3A4 | Yes |

Data based on studies of N-2-methoxybenzyl (NBOMe) derivatives, not this compound itself. nih.gov

Nucleic Acid Interactions

There is no published research available that investigates the potential for this compound to interact with nucleic acids such as DNA or RNA.

DNA Intercalation Studies

No publicly available research has investigated the potential for this compound to act as a DNA intercalating agent. Such studies would typically involve techniques like UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism to observe changes in the spectral properties of DNA upon interaction with the compound.

DNA Damage Induction

There is currently no scientific data from in vitro studies, such as the comet assay or assays for the formation of phosphorylated H2A.X foci, to indicate whether this compound can induce DNA damage.

Cellular Pathway Modulation (beyond direct enzyme/receptor targets)

Inhibition of Aerobic Glycolysis

The effect of this compound on aerobic glycolysis, often referred to as the Warburg effect in cancer cells, has not been documented. Research in this area would typically involve measuring lactate (B86563) production and glucose consumption in cell cultures treated with the compound.

Mitochondrial Oxidative Phosphorylation Modulation

Investigations into how this compound might modulate mitochondrial oxidative phosphorylation are absent from the scientific literature. Such studies would assess the compound's impact on oxygen consumption rates and the mitochondrial membrane potential.

Oxidative Stress Induction

There is no available evidence to suggest that this compound induces oxidative stress in cells. In vitro assays for this purpose would typically measure the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes.

Apoptosis Induction via Mitochondrial Pathway

The potential for this compound to induce apoptosis through the mitochondrial pathway has not been explored in published research. Key indicators of this pathway, such as the release of cytochrome c from mitochondria and the activation of caspases, have not been studied in relation to this compound.

Lack of Publicly Available Data on Cellular Targets of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the cellular target identification or proteomic analysis of this compound were found.

As of the current date, the scientific community has not published research that specifically elucidates the molecular interactions and mechanisms of action for this particular chemical compound through cellular target identification and proteomic studies. Methodologies such as affinity-based target identification are crucial in drug discovery and chemical biology for identifying the cellular partners of bioactive small molecules. However, it appears that this compound has not yet been the subject of such published investigations.

While research exists on compounds with structural similarities, this information cannot be extrapolated to definitively describe the bioactivity of this compound. The precise cellular binding partners and the broader proteomic impact of a compound are highly specific to its unique chemical structure.

Therefore, the requested detailed article with data tables on the cellular target identification and proteomic studies of this compound cannot be generated at this time due to the absence of primary research data in the public domain. Further investigation and publication by the scientific community would be required to provide the specific information requested.

Computational and Theoretical Studies of N 2,3 Dimethoxybenzyl Prop 2 En 1 Amine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

Molecular docking simulations are used to predict the binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), between a ligand like N-(2,3-dimethoxybenzyl)prop-2-en-1-amine and a target protein. A lower (more negative) binding energy generally indicates a more stable and potentially more potent ligand-protein complex. For instance, in studies of other compounds, binding affinities for active molecules with their target proteins have been reported in the range of -7.0 to -7.7 kcal/mol. nih.govdergipark.org.tr

These simulations model how the ligand fits into the protein's binding site, predicting its conformation and orientation. This "binding mode" or "pose" is crucial for understanding the potential mechanism of action.

Table 1: Illustrative Predicted Binding Affinities from Molecular Docking

This table is a template demonstrating how binding affinity data would be presented if available for this compound.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Target A | XXXX | Data not available |

| Target B | YYYY | Data not available |

| Target C | ZZZZ | Data not available |

Beyond predicting affinity, docking studies identify the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By analyzing the docked pose, researchers can identify key amino acid residues in the protein's active site that are critical for binding. For example, studies on different molecules have shown that potent compounds can form strong hydrogen bonds and hydrophobic interactions within the active sites of their target receptors. nih.gov The identification of these interactions is fundamental for structure-based drug design and for understanding the specificity of a compound.

Table 2: Illustrative Key Active Site Interactions

This table is a template showing the types of interactions that would be identified in a molecular docking study of this compound.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Target A | e.g., LEU269, MET268 | e.g., Hydrogen Bond, Hydrophobic |

| Target B | Data not available | Data not available |

| Target C | Data not available | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biological systems over time. They are used to assess the stability of ligand-protein complexes predicted by docking and to observe conformational changes in both the ligand and the protein upon binding.

Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess the stability of the ligand-protein complex. By simulating the movements of atoms over a period of time (typically nanoseconds), researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Analysis of the simulation trajectory allows for the study of the ligand's conformational flexibility and its adaptation to the binding pocket.

For a compound to be effective, it often needs to cross biological membranes. Computational methods can be used to predict the membrane permeability of a molecule. Parallel Artificial Membrane Permeability Assays (PAMPA) are one experimental method to assess this, and computational models are often used in tandem. nih.gov These studies can predict properties like the effective permeability (Pe), which indicates how well a compound might cross a barrier like the blood-brain barrier. nih.gov For this compound, such simulations would involve modeling its interaction with a lipid bilayer to understand its ability to passively diffuse through cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Through the development of predictive models, QSAR studies can elucidate the structural features that are critical for a molecule's pharmacological effect, thereby guiding the design of new, more potent analogues.

Development of 2D and 3D QSAR Models

The development of QSAR models for a series of compounds related to this compound would involve correlating their structural or physicochemical properties with measured biological activity. These models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: This method utilizes descriptors that can be calculated from the 2D representation of the molecule. These descriptors include physicochemical properties like hydrophobicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. nih.gov A linear or non-linear model is then established through statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov For instance, a hypothetical 2D-QSAR equation might look like:

pIC₅₀ = a(logP) + b(Polar Surface Area) + c(Molecular Weight) + d

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by the regression analysis.

3D-QSAR: This more advanced approach considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. rsc.orgmdpi.com In these methods, a set of active compounds (the training set) are structurally aligned, and their interaction fields (steric, electrostatic, hydrophobic, etc.) are calculated at various points on a 3D grid surrounding them. mdpi.com Partial least squares (PLS) analysis is then used to build a relationship between these field values and the biological activity. nih.gov

The predictive power and robustness of the developed QSAR models are rigorously assessed through internal and external validation techniques. rsc.org Key statistical parameters are used to evaluate the quality of the model. nih.gov

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² or R²cv | Cross-validated correlation coefficient (from leave-one-out or leave-many-out analysis); measures the internal predictive ability of the model. | > 0.5 |

| r² or R² | Non-cross-validated correlation coefficient; measures the goodness of fit for the training set data. | > 0.6 (approaching 1.0) |

| R²pred | Predictive correlation coefficient for an external test set; measures the ability of the model to predict the activity of new, untested compounds. | > 0.5 |

| F-value | F-test statistic; indicates the statistical significance of the model. | High value |

| SEE | Standard Error of Estimate; measures the absolute error in the activity predictions. | Low value |

Identification of Critical Pharmacophoric Features for Biological Activity

A primary outcome of 3D-QSAR studies is the identification of critical pharmacophoric features, which are the specific structural attributes and spatial arrangements required for a molecule to interact with a biological target and elicit a response. nih.gov This is visualized through contour maps generated by techniques like CoMFA and CoMSIA. mdpi.com These maps highlight regions in 3D space where specific physicochemical properties are predicted to enhance or diminish biological activity.

Steric Contour Maps: These maps indicate where bulky (sterically favorable) or smaller (sterically unfavorable) substituents are preferred. For example, a green contour might suggest that adding a larger chemical group in that region could increase activity, while a yellow contour might indicate that steric bulk is detrimental.

Electrostatic Contour Maps: These maps show regions where positive or negative electrostatic potential is favorable for activity. A blue contour often signifies that an electronegative group (e.g., a hydrogen bond acceptor) is preferred, while a red contour suggests a preference for an electropositive group (e.g., a hydrogen bond donor).

Hydrophobic Contour Maps: These maps identify areas where hydrophobic (nonpolar) or hydrophilic (polar) characteristics are beneficial. A yellow or white contour could indicate that a hydrophobic group would enhance binding, whereas a gray or purple contour might favor a hydrophilic group.

By analyzing these maps in the context of this compound's structure, researchers can hypothesize which parts of the molecule—such as the dimethoxybenzyl ring, the amine, or the propene tail—are most important for its activity and how they might be modified to improve potency.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design that focuses on the essential 3D arrangement of chemical features necessary for biological activity. nih.govnih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable groups (PI/NI). nih.govpharmacophorejournal.com

Pharmacophore models can be generated through two primary approaches nih.gov:

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. It involves superimposing a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their shared activity. nih.gov

Structure-Based Modeling: When the crystal structure of the target protein (e.g., an enzyme or receptor) complexed with a ligand is available, a pharmacophore model can be derived directly from the specific interactions observed between the ligand and the active site residues. medsci.org

Once a robust pharmacophore model is developed and validated, it can be employed as a 3D query for virtual screening. nih.govmedsci.org In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophoric features of the query. researchgate.net The hits from this screening are then subjected to further filtering, often based on drug-like properties (e.g., Lipinski's rule of five) and predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. researchgate.net This workflow allows for the rapid identification of novel and structurally diverse compounds that have a high probability of being active at the target of interest, serving as new leads for drug discovery.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular properties by calculating the electron density. nih.govresearchgate.net The B3LYP functional is a popular hybrid functional often used for these calculations in combination with basis sets like 6-31G or 6-311G. aun.edu.egnih.govnih.gov

Geometrical Optimization and Electronic Structure Analysis (HOMO/LUMO)

Before analyzing its electronic properties, the 3D structure of this compound must be subjected to geometry optimization. This computational process finds the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. nih.gov

From the optimized geometry, crucial electronic properties can be calculated. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencepublishinggroup.com

HOMO: This orbital represents the region of the molecule most likely to donate electrons in a reaction. A higher HOMO energy (less negative) indicates a better electron-donating capability.

LUMO: This orbital represents the region most likely to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.govdergipark.org.tr A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.govdergipark.org.tr These and other related quantum chemical descriptors provide a quantitative measure of the molecule's electronic characteristics. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering due to maximal electron flow. |

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are powerful tools for elucidating the detailed mechanism of chemical reactions. By mapping the potential energy surface, DFT can be used to model the transformation of reactants into products. mdpi.com This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the pathway between reactants and products. mdpi.com Locating the transition state structure is critical, as the energy difference between it and the reactants defines the activation energy (Ea) of the reaction. The activation energy is the primary determinant of the reaction rate.

This analysis provides a step-by-step description of bond-breaking and bond-forming processes. mdpi.com For a molecule like this compound, this could be used to study its synthesis, metabolic degradation, or its reaction with a biological target. The theoretical investigation of reaction pathways can confirm or refute proposed mechanisms and provide insights into reaction kinetics that are difficult to obtain experimentally.

Electrostatic Potential Surface Analysis

There are no published studies detailing the electrostatic potential surface (ESP) analysis of this compound. An ESP analysis would theoretically map the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding intermolecular interactions, including how the molecule might interact with biological targets. For this compound, such an analysis would highlight the electronegative oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine as potential sites for hydrogen bonding or other electrostatic interactions. However, without specific research, any detailed description of its ESP remains speculative.

Free Energy Perturbation and Binding Energy Calculations (e.g., MMGBSA)

Similarly, the scientific literature lacks any reports on free energy perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MMGBSA) binding energy calculations for this compound. These computational methods are employed to predict the binding affinity of a ligand to a receptor, a key parameter in assessing the potential of a compound as a drug candidate. Such calculations would require a defined biological target, and subsequent intensive computational simulations to derive the binding free energy. The absence of such studies indicates that the interaction of this compound with specific biological receptors has not been computationally explored and reported.

Analytical Methods and Characterization of N 2,3 Dimethoxybenzyl Prop 2 En 1 Amine

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N-(2,3-dimethoxybenzyl)prop-2-en-1-amine, have not been reported in the available literature.

Infrared (IR) Spectroscopy

The characteristic IR absorption frequencies for the functional groups present in this compound have not been experimentally documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption maxima (λmax) and molar absorptivity of this compound is not available.

Mass Spectrometry (MS)

The mass spectrum, including the molecular ion peak and fragmentation pattern for this compound, has not been published.

Chromatographic Techniques for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods for the analysis of this compound, including details on the stationary phase, mobile phase, flow rate, and detection parameters, are not described in the reviewed scientific literature.

Gas Chromatography (GC)

Gas chromatography is a principal technique for the analysis of this compound, valued for its high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID). The analysis of amine compounds like this compound by GC can be challenging due to their polarity, which may cause peak tailing and poor reproducibility. vt.edu To overcome these issues, derivatization is a common strategy, although direct analysis on specialized columns is also feasible. vt.eduresearchgate.net

For the analysis of this compound, a high-temperature, nonpolar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often employed. nih.gov The method involves dissolving a sample in a suitable organic solvent, such as dichloromethane (B109758) or methanol, before injection into the GC system. osti.gov

Key operational parameters for a typical GC analysis are outlined below:

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (split/splitless mode) |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C (FID) |

Under these conditions, this compound would be expected to elute with a characteristic retention time, allowing for its identification and quantification against a standard. When coupled with MS, the resulting mass spectrum provides a fragmentation pattern that serves as a structural fingerprint of the molecule, confirming its identity.

Advanced Characterization Techniques

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid of this compound. researchgate.net This technique is indispensable for elucidating the compound's crystal lattice parameters, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

A hypothetical set of crystallographic data for this compound is presented in the table below, illustrating the type of information obtained from an XRD analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C12H17NO2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.51 |

| b (Å) | 9.90 |

| c (Å) | 9.71 |

| β (°) ** | 95.43 |

| Volume (ų) ** | 1292.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.075 |

This data provides fundamental information about the solid-state structure of the compound.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of crystalline or solid forms of this compound. researchgate.net This technique provides high-resolution images of the sample's surface, revealing details about crystal shape, size distribution, and surface texture. researchgate.netacs.org

In an SEM analysis, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons. These electrons are collected by a detector to form an image of the surface. The sample is typically coated with a thin layer of conductive material, such as gold or palladium, to prevent charge buildup. mpg.de The resulting micrographs can reveal whether the compound forms well-defined crystals, aggregates, or has an amorphous structure. researchgate.net For crystalline materials, SEM can show distinct crystal faces and habits, which can be affected by the method of crystallization. researchgate.net

Analytical Method Development and Validation

The development and validation of analytical methods for this compound are critical to ensure that measurements are reliable, accurate, and reproducible. nih.gov This process is essential for quality control in manufacturing and for quantitative studies in research. Validation is performed according to international guidelines, which establish a method's performance characteristics. nih.govd-nb.info

The key validation parameters for a chromatographic method (such as GC or HPLC) include: nih.govresearchgate.net

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies on spiked samples. d-nb.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

The table below summarizes typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Precision (Relative Standard Deviation, RSD) | ≤ 2% for repeatability; ≤ 5% for intermediate precision |

| Accuracy (Recovery) | 98.0% - 102.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Successful validation demonstrates that the analytical method is suitable for its intended purpose, providing confidence in the quality and integrity of the data generated for this compound. mdpi.com

Future Research Directions for N 2,3 Dimethoxybenzyl Prop 2 En 1 Amine

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. For N-(2,3-dimethoxybenzyl)prop-2-en-1-amine, future research will likely focus on novel synthetic strategies that improve upon existing methods. While specific pathways for this exact molecule are not extensively detailed in current literature, general principles from related syntheses can inform future directions. For instance, the synthesis of related N-alkenyl compounds has been achieved using N-fluoroalkyl-1,2,3-triazoles as precursors, which can be transformed into versatile haloalkenyl imidoyl halides for further functionalization. uochb.cz This approach offers a potential avenue for the stereoselective synthesis of this compound and its derivatives.

Furthermore, inspiration can be drawn from the synthesis of other bioactive molecules incorporating N-heterocyclic scaffolds, which are often derived from biomass. nih.gov The use of bio-based starting materials, such as guaiacol (B22219) and succinic anhydride, to create complex chemical structures showcases a move towards more sustainable chemical production. nih.gov Investigating the feasibility of incorporating such green chemistry principles into the synthesis of this compound could significantly reduce the environmental impact of its production.

Future synthetic explorations could also involve catalytic processes to enhance efficiency. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-nitrogen bonds in the synthesis of complex molecules, including various bioactive compounds. nih.gov The application of such catalytic systems could offer a more direct and high-yielding route to this compound.

Development of More Selective and Potent Analogues through Targeted SAR

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, a systematic exploration of its SAR is a critical next step. By synthesizing and evaluating a library of analogues, researchers can identify key structural motifs responsible for its biological effects and optimize them for improved potency and selectivity.

Insights from SAR studies of related compounds can guide this process. For example, in a series of aromatic ring-substituted ketamine esters, it was found that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com This suggests that the positioning of the methoxy (B1213986) groups on the benzyl (B1604629) ring of this compound is likely a critical determinant of its activity. Future SAR studies could explore the impact of altering the substitution pattern of the dimethoxybenzyl group, as well as modifying the prop-2-en-1-amine side chain.

The lipophilicity and electronic properties of substituents have also been shown to play a significant role in the activity of similar compounds. In one study, replacing a less lipophilic group with a more lipophilic one increased potency. nih.gov Therefore, systematic modifications to the this compound scaffold to modulate its lipophilicity could lead to the discovery of analogues with enhanced biological activity.

Deepening Understanding of Molecular Mechanisms at the Atomic Level

A thorough understanding of a compound's mechanism of action at the molecular level is crucial for its development as a therapeutic agent. For this compound, future research should aim to elucidate its precise molecular targets and the downstream signaling pathways it modulates. While the specific targets of this compound are not yet well-defined, related molecules have shown activity against a range of biological targets, including enzymes and receptors involved in cancer and inflammation. nih.govmdpi.com

Computational modeling and molecular docking studies will be invaluable in this endeavor. These techniques can predict the binding mode of this compound to various protein targets, providing insights into the specific interactions that govern its biological activity. For instance, molecular modeling has been used to understand the binding of novel compounds to the proteasome, a key target in cancer therapy. mdpi.com Similar approaches can be applied to identify the potential binding partners of this compound.

Experimental techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the compound bound to its target protein. This atomic-level detail is essential for understanding the precise molecular interactions and for guiding the rational design of more potent and selective analogues.

Application as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. This compound and its derivatives have the potential to be developed into valuable chemical probes for investigating specific biological processes. To be an effective chemical probe, a compound should exhibit high potency, selectivity, and a well-characterized mechanism of action.

Future research in this area will involve the thorough characterization of the biological activity of this compound to identify a specific biological pathway or target that it modulates with high selectivity. Once a selective target is identified, the compound can be used to probe the function of that target in cellular and animal models of disease.

The development of analogues with photo-activatable or fluorescent tags could further enhance the utility of this compound as a chemical probe. These modified compounds would allow for precise spatial and temporal control over their activity and enable the visualization of their interactions with biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.comnih.gov The integration of these computational tools into the research pipeline for this compound holds significant promise.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dimethoxybenzyl)prop-2-en-1-amine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed alkynylation or Ti–Mg-catalyzed carbocyclization. For example, PdCl₂(PPh₃)₂ and CuI in acetonitrile facilitate coupling reactions, followed by hydrolysis and purification via column chromatography . Ti(O-iPr)₄ and EtMgBr in dichloromethane enable stereoselective cyclization with Et₂Zn . Purity is confirmed using ¹H/¹³C NMR and HRMS, comparing spectral data to literature values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to GHS hazard classifications (H302, H315, H319, H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. In case of skin contact, wash thoroughly with soap; for eye exposure, rinse for ≥15 minutes. Store in a sealed container away from incompatible substances .

Q. Which analytical techniques are essential for structural confirmation?

- Methodological Answer : Combine NMR (¹H, ¹³C, COSY, HMQC) for functional group and connectivity analysis , HRMS for molecular weight verification , and elemental analysis for empirical formula validation . Cross-reference spectral databases (e.g., PubChem) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : Use SHELXL for small-molecule refinement. Input .hkl files from diffraction data, define unit cell parameters, and apply least-squares refinement. Validate with R-factors and electron density maps. For visualization, export CIF files to Mercury CSD 2.0 to analyze packing patterns and intermolecular interactions .

Q. What strategies address contradictions in spectroscopic data during characterization?

- Methodological Answer : Re-examine solvent effects (e.g., deuterated solvent shifts) and sample purity. Use 2D NMR (COSY, HMQC) to resolve overlapping signals. If HRMS discrepancies arise, repeat under high-resolution conditions or employ alternative ionization methods (e.g., ESI vs. EI) .

Q. How can catalytic conditions be optimized for stereoselective synthesis?

- Methodological Answer : Screen solvents (CH₂Cl₂, toluene, ether) and Et₂Zn equivalents in Ti–Mg-catalyzed reactions. Monitor regioselectivity via HPLC or GC-MS. Adjust catalyst loading (15 mol% Ti(O-iPr)₄, 20 mol% EtMgBr) and reaction time to maximize yield .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer : Conduct broth microdilution assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Compare MIC values to reference drugs (ampicillin, fluconazole). Use 96-well plates and spectrophotometric OD₆₀₀ measurements to quantify growth inhibition .

Q. How does Mercury CSD 2.0 facilitate intermolecular interaction analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。